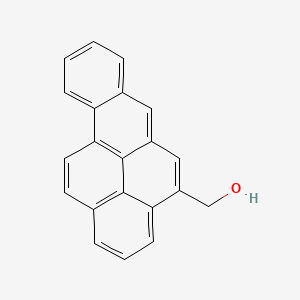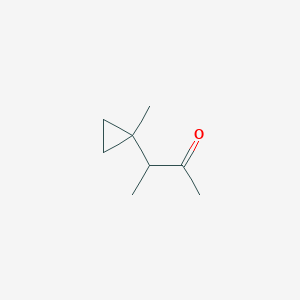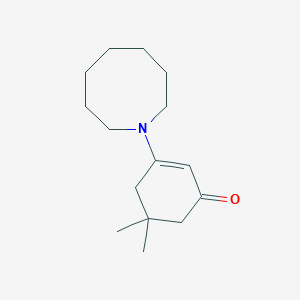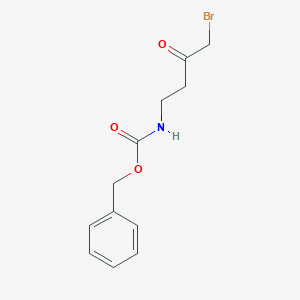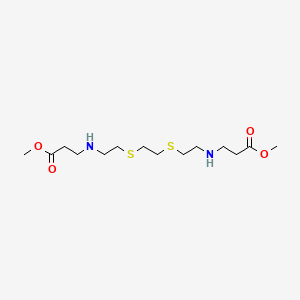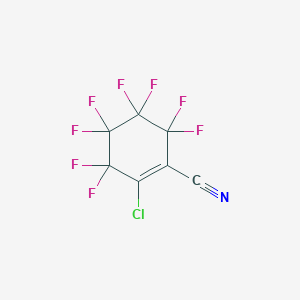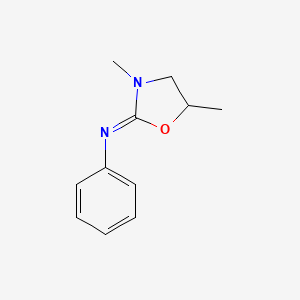
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the nitrogen atom, making it a unique and interesting molecule for various applications in chemistry and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine can be achieved through several synthetic routes. One common method involves the reaction of N-phenylhydroxylamine with 3,5-dimethyl-2-oxazolidinone under acidic conditions. The reaction typically proceeds at room temperature and requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.
Another approach involves the cyclization of N-phenyl-3,5-dimethyl-2-aminoalcohol with formaldehyde. This reaction is carried out in the presence of a base such as sodium hydroxide, which promotes the formation of the oxazolidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent and high-yield production of the compound. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process.
化学反応の分析
Types of Reactions
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of oxazolidinones.
Reduction: Formation of open-chain amines.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
科学的研究の応用
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of (2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial activity. Additionally, the compound’s ability to form stable complexes with metal ions can influence its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-one: Similar structure but with a carbonyl group instead of an imine group.
(2Z)-3,5-Dimethyl-N-phenyl-1,3-thiazolidin-2-imine: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring.
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-thione: Contains a sulfur atom in place of the oxygen atom in the oxazolidine ring and a thione group instead of an imine group.
Uniqueness
(2Z)-3,5-Dimethyl-N-phenyl-1,3-oxazolidin-2-imine is unique due to its specific combination of functional groups and structural features. The presence of the imine group and the phenyl group attached to the nitrogen atom imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
80099-31-6 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC名 |
3,5-dimethyl-N-phenyl-1,3-oxazolidin-2-imine |
InChI |
InChI=1S/C11H14N2O/c1-9-8-13(2)11(14-9)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChIキー |
ASJQIRXRRIDUTH-UHFFFAOYSA-N |
正規SMILES |
CC1CN(C(=NC2=CC=CC=C2)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
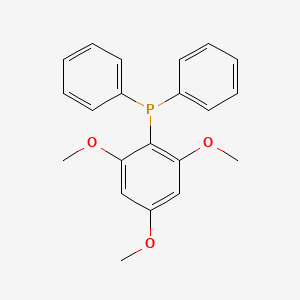
![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
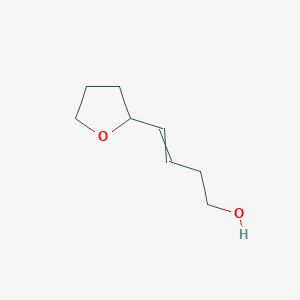
![Diethyl [1-(methanesulfinyl)ethenyl]phosphonate](/img/structure/B14426967.png)
